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molecular formula C10H9F3O4S B8629312 4-Formyl-2,6-dimethylphenyl trifluoromethanesulfonate CAS No. 188112-49-4

4-Formyl-2,6-dimethylphenyl trifluoromethanesulfonate

Cat. No. B8629312
M. Wt: 282.24 g/mol
InChI Key: XMIYLNSOBIJXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827887

Procedure details

4.3 ml of trifluoromethanesulfonic anhydride were added under an inert gas atmosphere at 0° C., to a mixture of 3.0 g of 3,6-dimethyl-4-hydroxy-benzaldehyde and 20 ml of pyridine and the mixture was stirred for 3 hours at ambient temperature. Then the reaction medium was poured into ice-cooled water and after extraction with dichloromethane, and drying of the organic phase over magnesium sulfate and concentrated to dryness under reduced pressure, the residue was chromatographed on silica, eluting with a cyclohexane/ethyl acetate mixture (9/1) to obtain 4.11 g of the expected product.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[CH3:16][C:17]1[CH:18]=[C:19]([C:22](C)=[CH:23][C:24]=1O)[CH:20]=[O:21].N1C=CC=C[CH:28]=1>O>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:24]1[C:23]([CH3:28])=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][C:17]=1[CH3:16])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C(C=O)C(=CC1O)C
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the reaction medium was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
after extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with a cyclohexane/ethyl acetate mixture (9/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1C)C=O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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